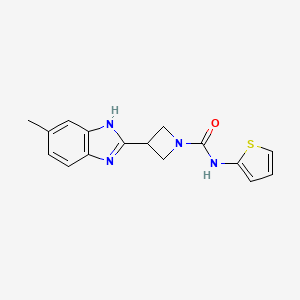
3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C16H16N4OS and its molecular weight is 312.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a member of the azetidine class of compounds, which has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C_{12}H_{12}N_{4}O_{1}S |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(N2)C(C)O |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act on various receptors and enzymes involved in critical signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes related to inflammation and pain pathways, similar to other benzodiazole derivatives known for their analgesic properties .
- Receptor Modulation : The presence of both benzodiazole and thiophene moieties may allow for modulation of neurotransmitter receptors, potentially affecting mood and anxiety levels .
Pharmacological Effects
Research into the pharmacological effects of this compound has yielded promising results:
- Antinociceptive Activity : In animal models, compounds with similar structures have demonstrated significant antinociceptive effects, suggesting that this compound may also possess pain-relieving properties .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been noted, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Study on Pain Relief : A study involving a related benzodiazole derivative showed significant reductions in pain scores in rat models of neuropathic pain. These findings suggest that this class of compounds may be effective in managing chronic pain conditions .
- Inflammation Model : In a carrageenan-induced paw edema model, similar compounds reduced swelling significantly compared to control groups, indicating anti-inflammatory potential .
Propriétés
IUPAC Name |
3-(6-methyl-1H-benzimidazol-2-yl)-N-thiophen-2-ylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-4-5-12-13(7-10)18-15(17-12)11-8-20(9-11)16(21)19-14-3-2-6-22-14/h2-7,11H,8-9H2,1H3,(H,17,18)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZRENLZXBTLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














